molecular formula C16H12ClNO2 B13763944 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde CAS No. 590391-02-9

2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B13763944
CAS No.: 590391-02-9
M. Wt: 285.72 g/mol
InChI Key: LQOOMCPLHHXCNY-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro and methoxy substituent on the phenyl ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde typically involves the formation of the indole core followed by functionalization of the phenyl ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carboxylic acid

    Reduction: 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-methanol

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde depends on its specific biological target. In general, indole derivatives can interact with various enzymes, receptors, and proteins in the body. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carboxylic acid
  • 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-methanol
  • 5-chloro-2-methoxyphenyl isocyanate

Uniqueness

2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development and other scientific research applications.

Properties

CAS No.

590391-02-9

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C16H12ClNO2/c1-20-15-7-6-10(17)8-12(15)16-13(9-19)11-4-2-3-5-14(11)18-16/h2-9,18H,1H3

InChI Key

LQOOMCPLHHXCNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(C3=CC=CC=C3N2)C=O

Origin of Product

United States

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